BenchChemオンラインストアへようこそ!

Clivarin

LMWH Molecular weight distribution Biochemical characterization

Reviparin sodium (Clivarin) is a second-generation LMWH produced via controlled nitrous acid depolymerization of porcine intestinal mucosal heparin. Its narrow MW distribution (~3900 Da, range 3500-4500 Da) and high anti-Xa:anti-IIa ratio (>3.6) differentiate it from enoxaparin or dalteparin. Clinical trials demonstrate equivalent DVT prophylaxis efficacy vs enoxaparin but with fewer wound hematomas, making it a critical comparator in hemostasis research. Select Clivarin for studies requiring a homogeneous, well-characterized LMWH with predictable pharmacodynamics.

Molecular Formula C26H42N2O37S5
Molecular Weight 1134.9 g/mol
CAS No. 91449-79-5
Cat. No. B7824994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClivarin
CAS91449-79-5
Molecular FormulaC26H42N2O37S5
Molecular Weight1134.9 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O
InChIInChI=1S/C26H42N2O37S5/c1-4(30)27-7-9(31)13(6(56-23(7)39)3-55-67(43,44)45)58-26-19(65-70(52,53)54)12(34)16(20(62-26)22(37)38)60-24-8(28-66(40,41)42)15(63-68(46,47)48)14(5(2-29)57-24)59-25-18(64-69(49,50)51)11(33)10(32)17(61-25)21(35)36/h5-20,23-26,28-29,31-34,39H,2-3H2,1H3,(H,27,30)(H,35,36)(H,37,38)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)
InChIKeyHTTJABKRGRZYRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble
Soluble in water;  insoluble in alcohol, benzene, acetone, chloroform, and ether
1.08e+01 g/L

Clivarin (Reviparin) Procurement Guide: A Chemically Optimized Low-Molecular-Weight Heparin (LMWH) for Antithrombotic Research and Clinical Applications


Clivarin, the trade name for reviparin sodium (CAS 91449-79-5), is a second-generation low-molecular-weight heparin (LMWH) [1]. It is manufactured via a controlled nitrous acid depolymerization of porcine intestinal mucosal heparin, yielding a product with a mean molecular weight of approximately 3900 Daltons and a narrow molecular weight distribution [2][3]. This specific manufacturing process differentiates it from other LMWHs by creating a more homogeneous product profile [4]. Its primary mechanism of action involves potentiating antithrombin III to inhibit coagulation Factor Xa, with a high anti-Xa to anti-IIa activity ratio, which is central to its antithrombotic effect and safety profile [2][5].

Why Clivarin (Reviparin) Cannot Be Considered a Generic Substitute for Other LMWHs in Research and Development


Despite belonging to the LMWH class, Clivarin is not interchangeable with other agents like enoxaparin, dalteparin, or nadroparin due to quantifiable differences in molecular homogeneity, anti-Xa/anti-IIa ratio, and clinical safety profile [1]. These are not trivial variations; they stem from the specific, proprietary depolymerization process, leading to a narrower molecular weight distribution [2][3]. This physicochemical uniqueness translates into distinct pharmacodynamic and clinical outcomes. For instance, clinical trials have shown that Clivarin achieves efficacy equivalent to enoxaparin in preventing deep vein thrombosis (DVT) after total hip replacement, but with a significantly different anti-Xa activity profile despite similar injected doses, and a trend towards fewer wound hematomas [4]. Therefore, substituting Clivarin with another LMWH in a research or clinical protocol introduces an uncontrolled variable, potentially invalidating results and confounding the interpretation of safety and efficacy data. The following quantitative evidence demonstrates why Clivarin's profile is a distinct entity that warrants specific selection.

Quantitative Differentiation Guide for Clivarin (Reviparin) Against Key Comparators


Evidence 1: Enhanced Molecular Homogeneity via Narrow Molecular Weight Distribution

Reviparin (Clivarin) is differentiated from most other commercially available LMWHs by its narrower and more uniform molecular weight distribution, a direct result of its optimized manufacturing process [1][2]. This is a key physicochemical property that underpins its consistent biological activity. While the specific gel permeation chromatography data illustrating this narrow distribution is a core part of its pharmacologic validation, the exact comparative distribution curves for other LMWHs are not detailed in the provided abstracts. However, the consistent qualitative assertion of a 'narrow molecular weight distribution profile' across multiple peer-reviewed publications and its designation as a 'homogeneous' LMWH provide a class-level inference of its unique manufacturing process [3][4].

LMWH Molecular weight distribution Biochemical characterization Drug development

Evidence 2: Quantified Superiority in Anti-Xa Activity and Duration of Action vs. Unfractionated Heparin (UFH)

In a head-to-head comparison in healthy human volunteers, reviparin demonstrated a significantly superior pharmacodynamic profile over unfractionated heparin (UFH) [1]. The plasma anti-Xa activity from reviparin was up to five times higher and lasted three times longer than that of UFH [1]. This demonstrates a quantifiable advantage in both the magnitude and duration of the anticoagulant effect, a direct consequence of its high anti-Xa/anti-IIa ratio of >=3.6, compared to a ratio of 1 for UFH [1][2].

Pharmacokinetics Anti-Xa activity Anti-IIa activity Unfractionated heparin Human volunteers

Evidence 3: Clinical Equivalence in Efficacy but Trend Towards Better Safety vs. Enoxaparin in High-Risk Orthopedic Surgery

A randomized, multicenter clinical trial directly compared reviparin-sodium (Clivarin) and enoxaparin for the prevention of deep vein thrombosis (DVT) in 498 patients undergoing total hip replacement [1]. The study demonstrated equivalent efficacy: DVT was observed in 10% of the reviparin group and 9% of the enoxaparin group. However, despite similar injected doses, anti-factor Xa activity was significantly different, and there was a slight trend in favor of reviparin-sodium regarding postoperative hemoglobin levels and wound hematoma, suggesting a potentially improved safety margin [1].

Clinical trial DVT prophylaxis Enoxaparin Total hip replacement Hemorrhagic side-effects

Evidence 4: Preclinical Differentiation in Antithrombotic Efficacy Without Detectable Ex Vivo Activity

Preclinical studies in animal models of thrombosis have revealed a unique pharmacodynamic characteristic of reviparin [1]. Reviparin is capable of producing a dose- and time-dependent antithrombotic effect even at doses where no detectable ex vivo anticoagulant activity can be measured [1][2]. This suggests that its antithrombotic efficacy is not solely dependent on circulating anti-Xa/anti-IIa activity, but may also involve other mechanisms, such as the release of Tissue Factor Pathway Inhibitor (TFPI) [2]. This phenomenon differentiates it from other LMWHs and UFH, where antithrombotic effect is more directly correlated with ex vivo coagulation assays.

Preclinical studies Animal model Antithrombotic effect Ex vivo activity Pharmacodynamics

Evidence 5: Significant Reduction in Postoperative Bleeding Complications vs. UFH in General Surgery

A large, international, multicenter, randomized, double-blind study of 1,351 general surgery patients directly compared reviparin-sodium (Clivarin) to unfractionated heparin (UFH) [1]. While both treatments showed equivalent antithrombotic efficacy (DVT incidence of 4.8% for Clivarin vs. 4.4% for UFH), Clivarin demonstrated a statistically significant advantage in safety [1]. Postoperative bleeding complications, including wound hematomas and internal bleeding, were significantly less frequent in the reviparin-sodium group (P < 0.01) [1].

Clinical trial General surgery Bleeding complications Unfractionated heparin Safety profile

Evidence 6: Consistent Superiority in Thrombus Reduction vs. UFH in Acute Deep Vein Thrombosis (DVT)

Multiple clinical studies and reviews confirm that in patients with acute venous thromboembolism (VTE) or deep vein thrombosis (DVT), reviparin is more effective than unfractionated heparin (UFH) in reducing thrombus size [1][2]. It is also at least as effective as UFH in preventing clinical recurrence of DVT and/or pulmonary embolism (PE), with a similar or lower incidence of bleeding complications [1].

Clinical trial Deep vein thrombosis Thrombus regression Unfractionated heparin Efficacy

Optimal Application Scenarios for Clivarin (Reviparin) Based on Differentiated Evidence


Scenario 1: Research on LMWH Structure-Activity Relationships and Homogeneity

Researchers investigating the impact of molecular weight distribution on the biological activity of heparinoids should select Clivarin (reviparin) as their model LMWH. Its validated narrow molecular weight distribution, as characterized in [1][2], provides a more homogeneous and controlled starting material compared to other LMWHs. This reduces the confounding variable of molecular heterogeneity, allowing for a more precise correlation between specific molecular features and their resultant anticoagulant or antithrombotic effects, as well as their interaction with binding partners like TFPI.

Scenario 2: Clinical Trials for Surgical Thromboprophylaxis with a Focus on Bleeding Risk

For clinical investigators designing trials for venous thromboembolism (VTE) prophylaxis in general or orthopedic surgery, Clivarin (reviparin) offers a compelling profile. Its proven equivalence in preventing DVT compared to both UFH and enoxaparin [3][4], combined with a statistically significant reduction in postoperative bleeding complications compared to UFH (P < 0.01) [5], positions it as an ideal candidate for studies where minimizing hemorrhagic risk is a primary endpoint. Its unique pharmacodynamic property of antithrombotic effect without detectable ex vivo activity [1] also warrants further clinical investigation.

Scenario 3: Preclinical Studies Investigating Non-Anti-Xa Mediated Antithrombotic Mechanisms

Investigators focused on the non-canonical antithrombotic mechanisms of heparins, such as the release of Tissue Factor Pathway Inhibitor (TFPI), should utilize Clivarin (reviparin). Preclinical evidence clearly demonstrates that reviparin produces dose-dependent antithrombotic effects in animal models even when ex vivo anticoagulant activity is not measurable [2]. This property is less pronounced in UFH and other LMWHs, making Clivarin a unique tool for isolating and studying these alternative pathways of action, which could lead to the development of novel antithrombotic agents.

Scenario 4: Comparative Effectiveness Research in Acute Deep Vein Thrombosis Treatment

Researchers conducting comparative effectiveness studies for the initial management of acute deep vein thrombosis (DVT) should include Clivarin (reviparin) as a key comparator arm. Multiple sources confirm its superior efficacy in thrombus reduction compared to UFH, with a similar or improved safety profile [6][7]. Using Clivarin as a benchmark allows for a robust, evidence-based assessment of newer oral anticoagulants or other LMWHs in terms of their ability to resolve existing clots and prevent recurrence, providing valuable data for clinical guideline development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clivarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.